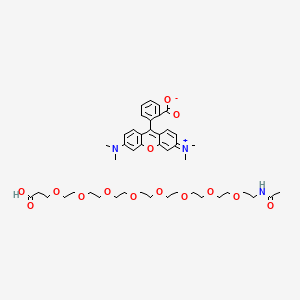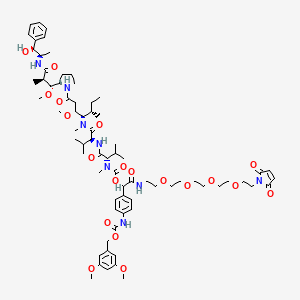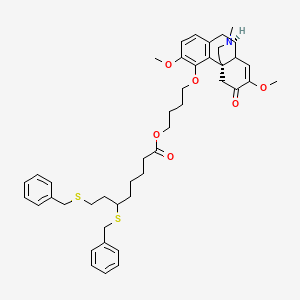
Antiproliferative agent-43
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiproliferative agent-43 is a synthetic compound known for its potent activity against various cancer cell lines. It has shown significant promise in inhibiting the proliferation of cancer cells, making it a valuable candidate for further research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-43 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of ketene precursors with N-substituted imines. . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.
化学反应分析
Types of Reactions: Antiproliferative agent-43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Antiproliferative agent-43 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of antiproliferative agent-43 involves its interaction with specific molecular targets and pathways. The compound induces apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential . This leads to the activation of pro-apoptotic proteins such as BAX and the inhibition of anti-apoptotic proteins like BCL-2. Additionally, the compound can block the cell cycle in the G1 phase, exhibiting cytostatic potential.
相似化合物的比较
Bis-isatin derivatives: These compounds also exhibit antiproliferative activity and have been studied for their potential anticancer properties.
Benzimidazole derivatives: Known for their broad-spectrum anticancer activity, these compounds share structural similarities with antiproliferative agent-43 and have been extensively researched.
Gold(I/III)-phosphine complexes: These complexes have shown potent antiproliferative activity against various cancer cell lines and are being explored for their unique mechanisms of action.
Uniqueness of this compound: this compound stands out due to its specific mechanism of inducing apoptosis through ROS generation and mitochondrial membrane potential disruption. Its ability to block the cell cycle in the G1 phase further distinguishes it from other similar compounds.
属性
分子式 |
C45H57NO6S2 |
|---|---|
分子量 |
772.1 g/mol |
IUPAC 名称 |
4-[[(1R,9S)-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-3-yl]oxy]butyl 6,8-bis(benzylsulfanyl)octanoate |
InChI |
InChI=1S/C45H57NO6S2/c1-46-24-23-45-30-39(47)41(50-3)29-37(45)38(46)28-35-20-21-40(49-2)44(43(35)45)52-26-13-12-25-51-42(48)19-11-10-18-36(54-32-34-16-8-5-9-17-34)22-27-53-31-33-14-6-4-7-15-33/h4-9,14-17,20-21,29,36-38H,10-13,18-19,22-28,30-32H2,1-3H3/t36?,37?,38-,45+/m0/s1 |
InChI 键 |
TYYLLDHDROYSIT-IKCODCROSA-N |
手性 SMILES |
CN1CC[C@@]23CC(=O)C(=CC2[C@@H]1CC4=C3C(=C(C=C4)OC)OCCCCOC(=O)CCCCC(CCSCC5=CC=CC=C5)SCC6=CC=CC=C6)OC |
规范 SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)OCCCCOC(=O)CCCCC(CCSCC5=CC=CC=C5)SCC6=CC=CC=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


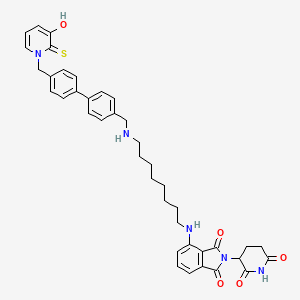
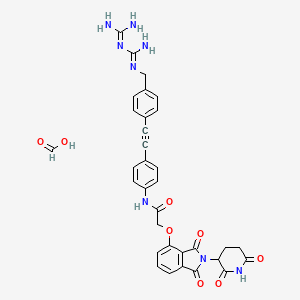
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
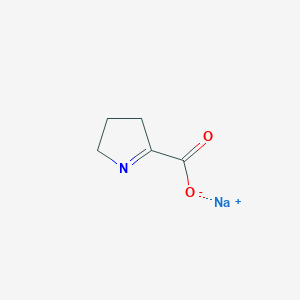

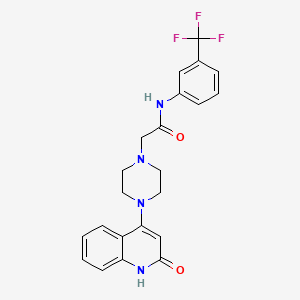
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B12364110.png)
![trilithium;[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12364117.png)

![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)
